

A Comparative Guide to the Therapeutic Window of Apomorphine in Preclinical Models

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Compound of Interest

Compound Name: Apomine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of apomorphine across various preclinical models, supported by experimental data. The information is intended to assist researchers in designing and interpreting studies related to the therapeutic applications of apomorphine.

Data Presentation: Quantitative Analysis of Apomorphine's Therapeutic Window

The following tables summarize the effective and toxic doses of apomorphine in different preclinical models, providing a basis for understanding its therapeutic index. The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety. A higher TI indicates a wider margin of safety.

Preclinical Model	Species	Therapeutic Effect	Effective Dose (ED50) Range (mg/kg, s.c.)	Adverse Effects Observed	Toxic Dose (TD50) / Lethal Dose (LD50) Range (mg/kg)	Calculated Therapeutic Index (TI) (LD50/ED50)
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Parkinson's Disease (6-OHDA Lesioned)	Rat	Contralateral rotations	0.05 - 0.5[1]	Stereotyped behavior (gnawing, licking, sniffing)[2]	TD50 (stereotypy): ~1.0 mg/kg, s.c. LD50 (Mouse, oral): 300[3] LD50 (Mouse, i.p.): 160[3] LD0 (Mouse, s.c.): 13[4]	Using the lowest s.c. ED50 for therapeutic effect (0.05 mg/kg) and the oral LD50 in mice as a conservative measure of lethality, the TI is approximately 6000. However, using the dose that induces significant stereotypy as a toxic dose (1.0 mg/kg), the TI for adverse effects is approximately 20.
Erectile Dysfunction	Rat	Pro-erectile effects	0.05 - 0.1	Nausea, yawning[5]	NOEL (reproductive toxicity, rat, s.c.): ≥ 2[6]	Using the NOEL for reproductive toxicity (2 mg/kg) and the upper end of the therapeutic

					dose range (0.1 mg/kg), the TI is at least 20.	
					Using the effective dose for increased locomotor activity (0.5 mg/kg) and the dose causing mortality in a sub-chronic study (8 mg/kg), the TI is approximately 16.	
General Behavioral Effects	Rat	Increased locomotor activity	0.5 (repeated dosing)[2]	Stereotypy, decreased locomotor activity (at low doses)	Mortality observed in rats at 8 mg/kg in a 9-week study[4]	

Note: The therapeutic index is an approximation and can vary depending on the specific experimental conditions, animal strain, and route of administration. The LD50 values are from mice and used for estimation due to the lack of specific rat LD50 data in the search results. The TD50 for stereotypy is an estimation based on doses reported to induce this behavior.

Experimental Protocols

6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease in Rats

This is a widely used model to mimic the dopamine depletion seen in Parkinson's disease.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, leading to motor deficits that can be assessed and treated with dopaminergic drugs like apomorphine.

Methodology:

- **Animal Model:** Male Sprague-Dawley or Wistar rats (200-250g).
- **Anesthesia:** Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
- **Stereotaxic Surgery:** The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area.
- **6-OHDA Injection:** A solution of 6-hydroxydopamine (typically 8-16 μg in 2-4 μL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the medial forebrain bundle or the substantia nigra.^[1]
- **Post-operative Care:** Animals are monitored for recovery, and given appropriate post-operative care, including analgesics and hydration.
- **Behavioral Testing (Apomorphine-Induced Rotations):**
 - Approximately 2-3 weeks after surgery, to allow for the full development of the lesion, animals are tested for rotational behavior.
 - Animals are placed in a circular arena.
 - Apomorphine is administered subcutaneously (s.c.) at a dose range of 0.05-0.5 mg/kg.^[1]
 - The number of full 360° contralateral (away from the lesioned side) rotations is counted for a set period (e.g., 30-60 minutes). This rotational behavior is a measure of dopamine receptor supersensitivity on the lesioned side.

Assessment of Pro-Erectile Effects in Male Rats

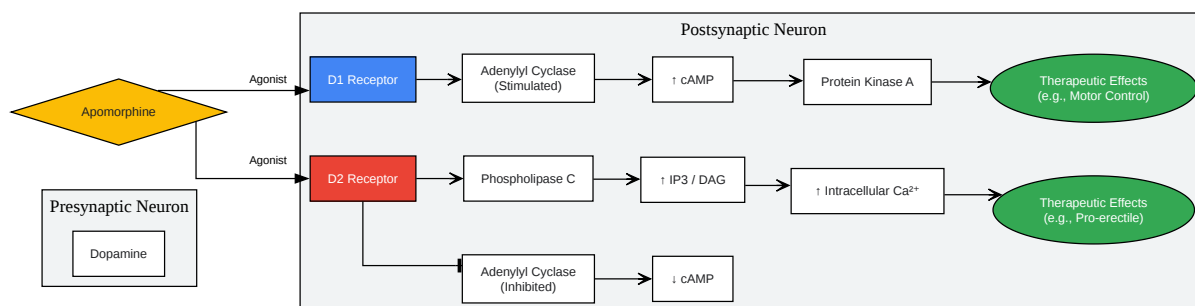
Objective: To evaluate the efficacy of apomorphine in inducing penile erections in a preclinical model.

Methodology:

- **Animal Model:** Adult male rats (e.g., Sprague-Dawley or Wistar).
- **Acclimation:** Animals are acclimated to the testing environment to reduce stress.
- **Drug Administration:** Apomorphine is administered subcutaneously at various doses (e.g., 0.025, 0.05, 0.1 mg/kg).
- **Observation:** Following administration, rats are placed in a quiet, observation chamber. The number of penile erections is observed and recorded for a defined period (e.g., 30-60 minutes).
- **Data Analysis:** The dose-response relationship for the number of erections is analyzed to determine the effective dose range.

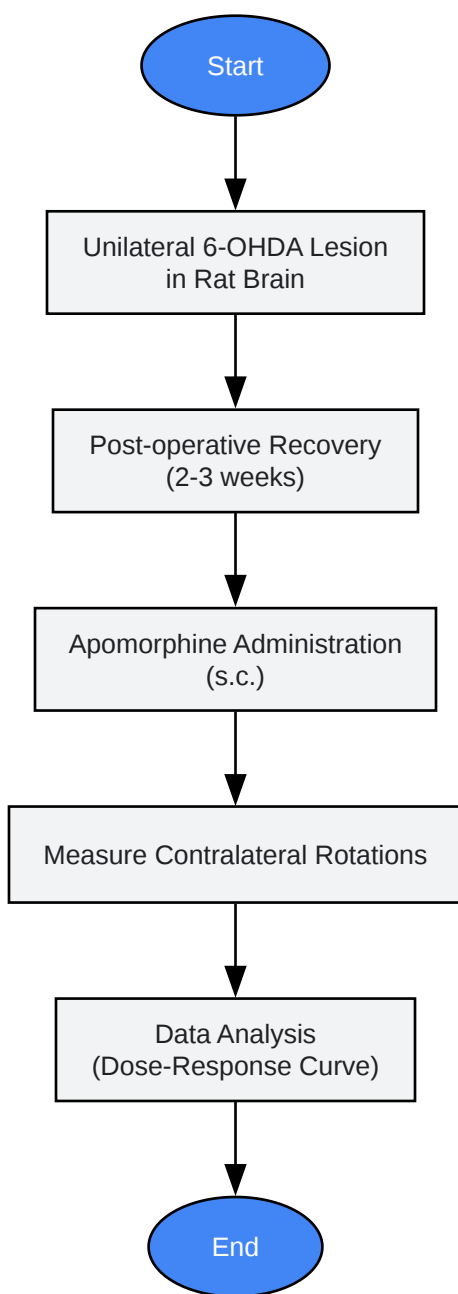
Mandatory Visualization

Signaling Pathways and Experimental Workflows



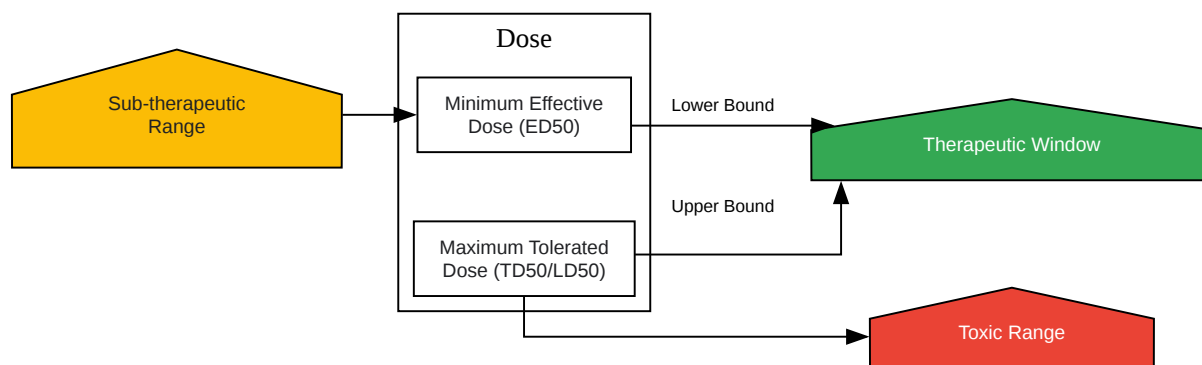
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Caption: Apomorphine's mechanism of action via D1 and D2 dopamine receptors.



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Caption: Workflow for assessing apomorphine efficacy in a 6-OHDA rat model.



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Caption: Conceptual representation of the therapeutic window.

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